
4-bromo-1H-pyrazole-3-carbonitrile
Overview
Description
4-Bromo-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C4H2BrN3. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrazole-3-carbonitrile typically involves the bromination of 1H-pyrazole-3-carbonitrile. One common method includes the reaction of 1H-pyrazole-3-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial reactors. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a 4-amino-1H-pyrazole-3-carbonitrile derivative .
Scientific Research Applications
4-Bromo-1H-pyrazole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Similar in structure but with a methyl group at the 1-position instead of a hydrogen atom.
4-Bromopyrazole: Lacks the cyano group at the 3-position, making it less versatile in certain reactions.
3,5-Dimethylpyrazole: Contains methyl groups at the 3 and 5 positions, differing significantly in reactivity and applications.
Uniqueness
4-Bromo-1H-pyrazole-3-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for diverse applications. This combination allows for specific interactions in biological systems and versatility in synthetic chemistry .
Biological Activity
4-Bromo-1H-pyrazole-3-carbonitrile (BrPzCN) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 4-position and a cyano group at the 3-position of the pyrazole ring, which contribute to its unique pharmacological properties. The exploration of its biological activity is crucial for potential applications in medicinal chemistry, agricultural chemistry, and material science.
- Molecular Formula: CHBrN
- Molar Mass: Approximately 171.98 g/mol
- Appearance: White to pale yellow crystalline solid
- Melting Point: Around 160 °C
Research indicates that BrPzCN primarily acts as an allosteric enhancer of the A1 adenosine receptor. This modulation influences adenosine signaling pathways, which are critical in various physiological processes, including:
- Cardiovascular function
- Neuroprotection
- Anti-inflammatory responses
1. Antimicrobial Properties
BrPzCN exhibits notable antimicrobial activity against a range of pathogens. The compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Pathogen | Activity | Reference |
---|---|---|
E. coli | Inhibition observed | |
Bacillus subtilis | Significant antimicrobial effect | |
Aspergillus niger | Effective antifungal agent |
2. Anti-inflammatory Activity
Studies have shown that BrPzCN can modulate inflammatory responses, making it a candidate for anti-inflammatory drug development. It has demonstrated effects comparable to established anti-inflammatory agents.
3. Neuroprotective Effects
The compound's interaction with adenosine receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Study on Adenosine Receptor Modulation
In a study examining the effects of BrPzCN on A1 adenosine receptors, it was found to enhance the activity of A1 receptor agonists significantly. This enhancement could lead to therapeutic applications in conditions where adenosine signaling is disrupted, such as heart disease and neurological disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of BrPzCN typically involves bromination processes and subsequent reactions to introduce the cyano group. The structure-activity relationship studies suggest that modifications to the pyrazole ring can significantly alter biological activity, highlighting the importance of specific substituents in drug design .
Safety and Toxicity
While BrPzCN shows promise in various biological activities, it is essential to note its toxicity profile. The compound is classified as harmful if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings.
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951467 | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288246-16-2 | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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